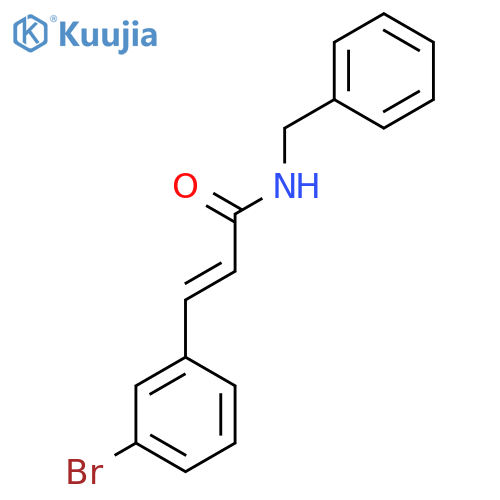Cas no 331462-16-9 ((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)

331462-16-9 structure
商品名:(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-(3-bromophenyl)acrylamide
- AKOS001406754
- SR-01000307686-1
- 331462-16-9
- (E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
- JS-0751
- (2E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
- SR-01000307686
- 2-Propenamide, 3-(3-bromophenyl)-N-(phenylmethyl)-
- (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
-
- インチ: 1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
- InChIKey: XTRJTKIIAYKPRW-MDZDMXLPSA-N
- ほほえんだ: BrC1=CC=CC(=C1)/C=C/C(NCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 315.02588g/mol
- どういたいしつりょう: 315.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- ふってん: 513.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.16±0.46(Predicted)
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A952639-1g |
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide |
331462-16-9 | 90% | 1g |
$350.0 | 2024-08-03 |
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
331462-16-9 ((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 61549-49-3(9-Decenenitrile)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 503537-97-1(4-bromooct-1-ene)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:331462-16-9)(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide

清らかである:99%
はかる:1g
価格 ($):315.0